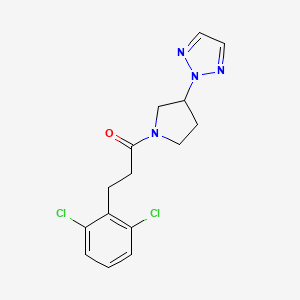

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one

Description

Properties

IUPAC Name |

3-(2,6-dichlorophenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N4O/c16-13-2-1-3-14(17)12(13)4-5-15(22)20-9-6-11(10-20)21-18-7-8-19-21/h1-3,7-8,11H,4-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCNXKBEQSNNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)CCC3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one is a synthetic compound that combines a triazole ring and a pyrrolidine ring, which are of significant interest in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural motif that includes:

- Triazole Ring : Known for its role in various biological activities.

- Pyrrolidine Ring : Often associated with neuroactive compounds.

- Dichlorophenyl Group : Contributes to the lipophilicity and biological activity.

Antimicrobial Properties

Research has indicated that compounds similar to 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one exhibit notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for related pyrrole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli , with MIC values ranging from 3.12 to 12.5 μg/mL .

| Compound Type | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Pyrrole Benzamide Derivatives | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

Anticancer Activity

The compound's potential as an anticancer agent is also under investigation. Similar triazole-containing compounds have been shown to interact with various cancer cell lines, potentially through the inhibition of specific enzymes or receptors involved in tumor growth. For instance:

- Certain triazole derivatives have demonstrated efficacy in inhibiting cancer cell proliferation by targeting metabolic pathways essential for tumor growth .

The mechanism of action for 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activity involved in cellular signaling pathways.

- Interaction with Nucleic Acids : Potential binding to DNA or RNA could disrupt essential cellular functions.

Case Studies

Several studies have explored the biological activities of triazole derivatives similar to this compound:

Comparison with Similar Compounds

Key Structural Differences :

- The target compound’s pyrrolidine-triazole system distinguishes it from analogs with purely aromatic or alkyl substituents. This heterocycle likely enhances solubility and binding affinity compared to lipophilic analogs like the dimethylphenyl derivative .

- Unlike the methoxy-substituted analog , the triazole moiety provides hydrogen-bonding sites, which may improve interactions with biological targets (e.g., enzymes or receptors).

Triazole-Containing Derivatives

Triazoles are critical pharmacophores due to their metabolic stability and hydrogen-bonding capacity. However, the type and position of triazole substitution significantly influence activity:

Comparison Insights :

- Regioselectivity : The target compound’s 1,2,3-triazole is regioselectively formed via CuAAC, ensuring consistent 1,4-disubstitution, unlike traditional 1,2,4-triazole syntheses, which may yield mixtures .

- Bioactivity Potential: While 1,2,4-triazole derivatives exhibit moderate antimicrobial activity , 1,2,3-triazoles are often more metabolically stable, suggesting the target compound could have superior pharmacokinetics.

Physicochemical Properties:

- Lipophilicity (logP) : The pyrrolidine-triazole system likely reduces logP compared to the dimethylphenyl analog , improving aqueous solubility.

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step procedures, including:

- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazolyl group onto pyrrolidine .

- Coupling reactions : Amide or ketone bond formation to link the dichlorophenylpropan-1-one moiety to the triazolyl-pyrrolidine scaffold. Solvent selection (e.g., DMF or THF) and temperature control (0–90°C) are critical for minimizing side products .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction optimization (e.g., microwave-assisted synthesis) can reduce reaction times by 30–50% .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

- NMR spectroscopy : H and C NMR to verify regiochemistry of the triazole ring and substituent positions .

- X-ray crystallography : For resolving 3D conformation, particularly the orientation of the dichlorophenyl group relative to the triazolyl-pyrrolidine core .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and detect impurities at <0.1% levels .

- HPLC : Reverse-phase methods with UV detection for purity assessment, especially to monitor residual solvents or unreacted intermediates .

Q. How can researchers standardize impurity profiling during synthesis?

- ICH guidelines : Use gradient elution HPLC with photodiode array detection to identify and quantify impurities.

- Reference standards : Compare retention times and spectral data against known impurities (e.g., unreacted dichlorophenyl precursors or triazole isomers) .

- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to predict stability-related impurities .

Advanced Research Questions

Q. What strategies optimize structure-activity relationships (SAR) for halogenated aryl groups in this compound?

- Halogen substitution studies : Replace 2,6-dichlorophenyl with fluorophenyl or bromophenyl analogs to assess how electronegativity and steric effects modulate target binding. Evidence from similar triazolyl-pyrrolidine derivatives shows fluorine enhances metabolic stability, while bulkier halogens may reduce solubility .

- Biological assays : Pair SAR with in vitro enzyme inhibition assays (e.g., kinase or protease screens) to correlate substituent effects with activity .

Q. How can computational methods improve the design of derivatives with enhanced pharmacological properties?

- Docking simulations : Model interactions with target proteins (e.g., ATP-binding pockets) to predict binding affinities. Adjust the dichlorophenyl group’s dihedral angles to optimize hydrophobic contacts .

- QSAR modeling : Use datasets from analogs to predict logP, solubility, and toxicity. For example, substituents at the pyrrolidine nitrogen may reduce hERG channel liability .

- MD simulations : Assess conformational flexibility in aqueous vs. lipid environments to guide prodrug design .

Q. What experimental designs resolve contradictions in reported biological activity data?

- Reproducibility protocols : Standardize cell lines, assay conditions (e.g., serum concentration), and compound storage (e.g., DMSO aliquots at −80°C) to minimize variability .

- Meta-analysis : Compare datasets across studies to identify confounding factors (e.g., impurity profiles or enantiomeric ratios in racemic mixtures) .

- Orthogonal assays : Validate primary hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding kinetics .

Q. How can Design of Experiments (DoE) optimize synthesis scalability?

- Factor screening : Use Plackett-Burman designs to test variables (e.g., catalyst loading, solvent ratio, temperature) and identify critical parameters affecting yield .

- Response surface methodology (RSM) : Model interactions between factors (e.g., pH and reaction time) to define optimal conditions for gram-scale synthesis .

- Continuous-flow systems : Implement flow chemistry to improve heat/mass transfer and reduce batch-to-batch variability, as demonstrated in diazomethane syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.